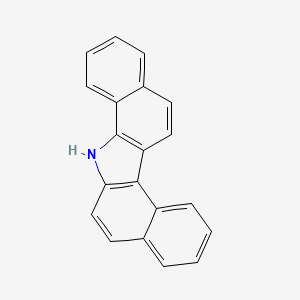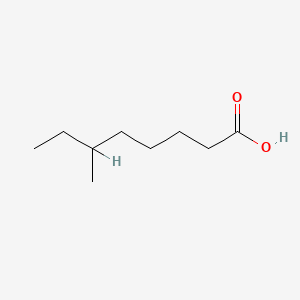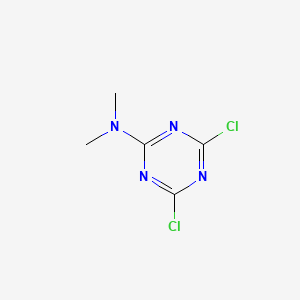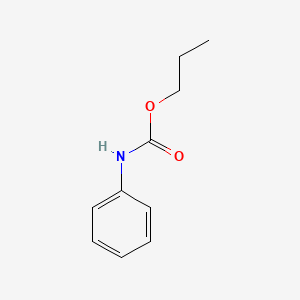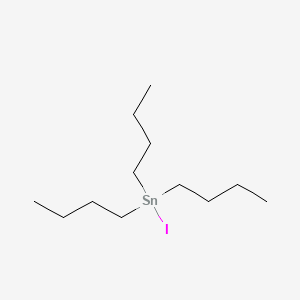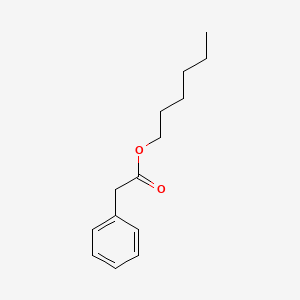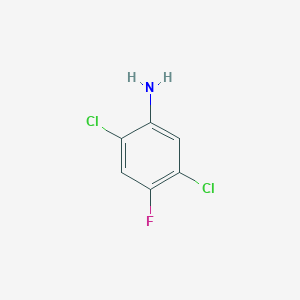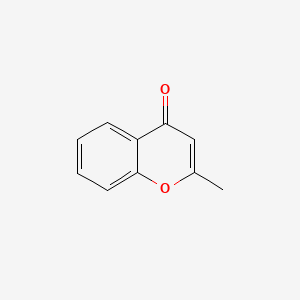
2-甲基色酮
描述
2-Methylchromone is a naturally-occurring compound found in a variety of plants. It is an important component of many pharmaceuticals, food additives, and fragrances. Its unique structure has made it an attractive target for scientific research due to its potential medicinal applications.
科学研究应用
合成和反应性
2-甲基色酮虽然在自然界中很少见,但已表现出显着的生物活性。将其转化为生物活性化合物在化学研究中受到关注。2-甲基色酮的合成、化学反应性及其生物学评估是值得注意的研究领域 (Ibrahim, Ali, Alnamer, & Gabr, 2010)。
抗病毒特性
从椭圆哈连花中分离出的色酮衍生物(包括 2-甲基色酮)已被发现对乙型肝炎病毒 (HBV) 体外表现出很强的抑制作用,而没有明显的细胞毒性,表明它们作为抗病毒剂的潜力 (Sun, Liu, Huang, & Yu, 2012)。
抗癌活性
涉及 2-苯乙烯基色酮合成的研究(包括 2-甲基色酮的形成)已显示出在癌症治疗中的潜力。这些化合物在体外对亨丽埃塔拉克斯癌细胞表现出显着的抗癌活性,并通过分子对接在计算机模拟中表现出活性 (Brilliana Via, Alfinda Novi, Hery, Ul, & Dicky, 2020)。
对肿瘤细胞系的细胞毒性
新型 2-甲基色酮-7-O-芸香糖苷的合成及其对各种人类肿瘤细胞系的细胞毒活性评估一直是研究的重点。这项研究有助于了解 2-甲基色酮衍生物在癌症治疗中的潜力 (Wu, Zhang, Li, Gu, Wang, & Wang, 2011)。
合成和结构研究
2-(卤代烷基)-3-甲基色酮的合成和结构研究已经进行,以了解它们的分子相互作用和在各个领域的潜在应用 (Alcívar León, Ramos Guerrero, Bonilla Valladares, Echeverría, Piro, Ulic, Jios, & Langer, 2019)。
抗菌活性
2-甲基色酮衍生物已被评估其抗菌活性,显示出在开发新型抗菌剂方面的前景 (Babu, Edayadulla, & Ramesh, 2011)。
脂蛋白氧化抑制
源自 2-甲基色酮的化合物已显示出对脂蛋白氧化的抑制活性,表明在治疗心脏病中具有潜在的治疗应用 (Kim, Kim, Li, Ryu, Kim, & Shim, 2019)。
细胞中生物硫醇的检测
已经开发出一种基于 2-甲基色酮的新型近红外荧光探针,用于检测生物硫醇,展示了其在生物和医学研究中的应用 (Yang, Yang, Zhou, Jin, & Li, 2019)。
化妆品应用
天然成分提利罗苷和二羟甲基色酮(包括 2-甲基色酮衍生物)已被研究用于化妆品应用,突出了它们在护肤品中的潜力 (Carola, Pfluecker, Graf, Epstein, & Wirth, 2010)。
作用机制
Target of Action
2-Methylchromone, a derivative of chromone, has been found to exhibit significant biological activities . The primary targets of 2-Methylchromone are cancer cell lines such as MCF-7 (human breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . These targets play a crucial role in the proliferation and survival of cancer cells.
Mode of Action
The mode of action of 2-Methylchromone involves its interaction with these cancer cell lines. The compound has been shown to induce DNA fragmentation in these cancer cells, down-regulate the expression level of CDK4 (a gene involved in cell cycle progression) and the anti-apoptotic gene Bcl-2, and up-regulate the expression of the pro-apoptotic genes P53 and Bax . This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 2-Methylchromone primarily involve the regulation of cell cycle progression and apoptosis. By down-regulating CDK4 and Bcl-2 and up-regulating P53 and Bax, 2-Methylchromone disrupts the normal cell cycle and promotes apoptosis . This leads to a decrease in the proliferation of cancer cells and an increase in their death.
Pharmacokinetics
It is known that the compound exhibits significant biological activity, suggesting that it has good bioavailability .
Result of Action
The result of 2-Methylchromone’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
属性
IUPAC Name |
2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPNSQMWVPLERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291313 | |
| Record name | 2-Methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylchromone | |
CAS RN |
5751-48-4 | |
| Record name | 4H-1-Benzopyran-4-one, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylchromone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-BENZOPYRAN-4-ONE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methylchromone?
A1: 2-Methylchromone has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.
Q2: Are there efficient synthetic routes for producing 2-methylchromones?
A2: Yes, several efficient synthetic routes exist. One approach involves a keto ester condensation utilizing 2-acetoxybenzoyl chloride, followed by cyclization and decarboxylation. This method is considered highly practical as it eliminates the need for column chromatography [].
Q3: Can you provide an example of a specific chemical reaction involving 2-methylchromone?
A3: 2-Methylchromone reacts with arylpropargyl aldehydes in a base-catalyzed aldol reaction to produce (E)-2-(4-arylbut-1-en-3-yn-1-yl)chromones. These compounds serve as synthons for creating xanthone-1,2,3-triazole dyads [].
Q4: Can 2-Methylchromone undergo chlorination?
A4: Yes, selective monochlorination at the C-3 position of 2-methylchromones is achievable using aqueous sodium hypochlorite (NaOCl), yielding 3-chlorochromones in good yields [].
Q5: What are some of the reported biological activities of 2-methylchromone derivatives?
A5: 2-Methylchromone derivatives have demonstrated diverse biological activities, including anti-cancer [, ], immunomodulatory [], anti-inflammatory [], antioxidant [, ], and anticonvulsant properties [].
Q6: Are 2-methylchromones found in nature?
A6: While less abundant than other chromone derivatives, 2-methylchromones have been identified in various plant species. For example, 5,7-dihydroxy-2-methylchromone and its 7-O-glycosides have been isolated from Adina rubescens [].
Q7: Can 2-methylchromones be used as fluorescent markers?
A7: Yes, derivatives of barakol, a naturally occurring 2-methylchromone, have been successfully synthesized and evaluated as potential fluorescent markers for biodiesel. These markers exhibit fluorescence at 612 nm upon excitation at 464 nm and do not significantly alter the physical properties of the fuel [].
Q8: What is the significance of the 2-methyl group for the biological activity of chromones?
A8: Research suggests that the presence of a 2-methyl group in chromones is crucial for their physiological activity. Studies have shown that chromones lacking the 2-methyl group are often devoid of significant biological activity [].
Q9: What are the potential applications of 2-methylchromones in drug discovery?
A9: Given their diverse biological activities, 2-methylchromones hold promise as lead compounds in drug discovery. Their potential applications include the development of novel anti-cancer, anti-inflammatory, and antioxidant agents.
Q10: How are 2-methylchromones biosynthesized in plants?
A10: In plants like Ammi visnaga, 2-methylchromones are biosynthesized from acetate through a series of enzymatic reactions. The proposed pathway involves the formation of 5,7-dihydroxy-2-methylchromone, which is further transformed into various furanochromones like khellin and visnagin [].
Q11: Do structural modifications of 2-methylchromones influence their biological activity?
A11: Yes, structural modifications significantly impact the biological activity of 2-methylchromones. For example, the introduction of different alkyl chains at the 2-position of halochromones has been shown to affect their insecticidal activity [].
Q12: How does the substitution pattern on the chromone ring affect the compound's properties?
A12: The substitution pattern on the chromone ring influences various properties, including electronic distribution, solubility, and interaction with biological targets. These factors contribute to the diverse biological activities observed for different 2-methylchromone derivatives.
Q13: Can you elaborate on the role of type III polyketide synthases in the biosynthesis of 2-methylchromones?
A13: Type III polyketide synthases (PKSs) play a crucial role in the biosynthesis of 2-methylchromones. Specifically, enzymes like pentaketide chromone synthase (PCS) catalyze the iterative condensation of malonyl-CoA units to produce 5,7-dihydroxy-2-methylchromone, a key intermediate in the biosynthesis of various 2-methylchromone derivatives [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

